molecular formula C24H24N4O2S B11530435 5-(4-hydroxy-3-{[(4-methylphenyl)amino]methyl}phenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

5-(4-hydroxy-3-{[(4-methylphenyl)amino]methyl}phenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11530435
M. Wt: 432.5 g/mol
InChI Key: VIRTXEGBLHOLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes hydroxy and amino groups attached to a phenyl ring, as well as a dihydro-1,3,4-oxadiazole-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps One common method starts with the reaction of 4-hydroxy-3-aminomethylphenyl derivatives with 4-methylphenyl isocyanate to form the corresponding urea derivative This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxy and amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE: Lacks the thione group.

    5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-ONE: Contains a carbonyl group instead of a thione group.

Uniqueness

The presence of the thione group in 5-(4-HYDROXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}PHENYL)-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE distinguishes it from other similar compounds. This functional group can impart unique chemical and biological properties, such as increased reactivity towards certain nucleophiles and potential interactions with sulfur-containing biomolecules.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

5-[4-hydroxy-3-[(4-methylanilino)methyl]phenyl]-3-[(4-methylanilino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C24H24N4O2S/c1-16-3-8-20(9-4-16)25-14-19-13-18(7-12-22(19)29)23-27-28(24(31)30-23)15-26-21-10-5-17(2)6-11-21/h3-13,25-26,29H,14-15H2,1-2H3

InChI Key

VIRTXEGBLHOLPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)C3=NN(C(=S)O3)CNC4=CC=C(C=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.